2-(3-Chlorophenyl)butanoic acid

Overview

Description

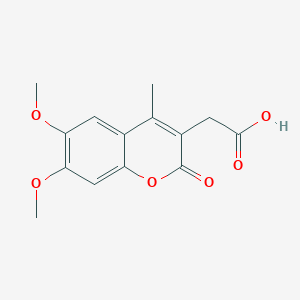

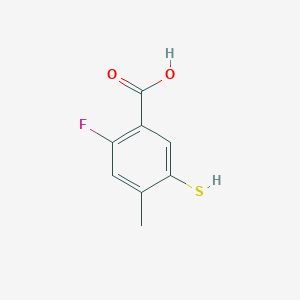

2-(3-Chlorophenyl)butanoic acid is a chemical compound with the molecular weight of 198.65 . It is also known as CATPB, an acetamidophenylbutanoate derivative with inverse agonist and antagonist activity against human, but not mouse or rat, FFA2 (GPR43) .

Synthesis Analysis

The synthesis of new butanoic acid derivatives, including 2-(3-Chlorophenyl)butanoic acid, has been studied . The synthesis involves density functional theory (DFT) calculations for the molecular design of the four new butanoic acid derivatives at B3LYP/6-31+G(d) level of theory . After DFT calculations, synthesis, FT-IR, 1H NMR, and 13C NMR spectra of corresponding molecules were presented .Molecular Structure Analysis

The molecular structure of 2-(3-Chlorophenyl)butanoic acid is represented by the InChI code 1S/C10H11ClO2/c1-2-9 (10 (12)13)7-4-3-5-8 (11)6-7/h3-6,9H,2H2,1H3, (H,12,13) and the InChI key MLUSBOPUEWAMEK-UHFFFAOYSA-N .Scientific Research Applications

Synthesis and Chemical Reactions

- Studies have shown the synthesis of various compounds through reactions involving chlorophenyl butanoic acid derivatives. For instance, the synthesis of 5,6-Dihydro-6- methyl-4H- thieno [2,3-b] thiopyrane-4-one-2-sulfonamide from 3-(2-Mercaptothiophene)butanoic acid demonstrates the compound's utility in producing sulfonamide derivatives with potential biological activities (Wang Miao, 2007).

Environmental Remediation

- Research on the removal of chlorophenols from aqueous media highlights the use of hydrophobic deep eutectic solvents (HDESs) for extracting chlorophenols from wastewater. This study showcases the environmental applications of chlorophenyl compounds in purifying water from toxic substances (I. Adeyemi et al., 2020).

Spectroscopic and Structural Analysis

- Spectroscopic investigation and molecular docking evaluation of 4 – [(3, 4 – dichlorophenyl) amino] 2 – methylidene 4 – oxo butanoic acid by DFT method have provided insights into the electronic structure, vibrational assignments, and potential biological interactions of chlorophenyl butanoic acid derivatives. These studies are critical for understanding the fundamental properties and potential applications of these compounds in material science and biological systems (K. Vanasundari et al., 2017).

Photocatalytic Degradation

- The application of visible light on copper-doped titanium dioxide for catalyzing the degradation of chlorophenols illustrates the potential of chlorophenyl compounds in enhancing photocatalytic activities. This research contributes to the development of efficient methods for the degradation of persistent organic pollutants under visible light (J. Lin et al., 2018).

Safety And Hazards

The safety data sheet for 2-(3-Chlorophenyl)butanoic acid indicates that it is a combustible liquid and harmful if swallowed . It causes severe skin burns and eye damage, and is harmful to aquatic life . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name |

2-(3-chlorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-9(10(12)13)7-4-3-5-8(11)6-7/h3-6,9H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUSBOPUEWAMEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703402 | |

| Record name | 2-(3-Chlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorophenyl)butanoic acid | |

CAS RN |

22991-05-5, 188014-55-3 | |

| Record name | 2-(3-Chlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chlorophenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2809118.png)

![N-(thiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2809122.png)

![4-[2-(Phenylmethoxycarbonylamino)phenyl]butanoic acid](/img/structure/B2809123.png)

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2809127.png)

![Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride](/img/structure/B2809134.png)